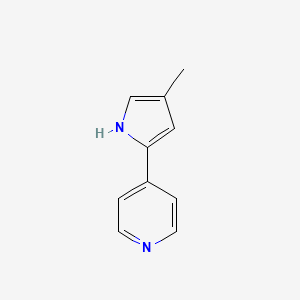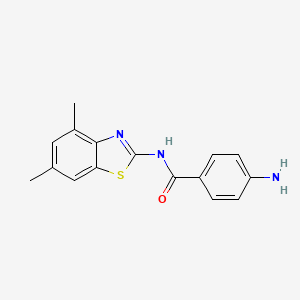
5-Bromo-1H-indole-3-carbonyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-indole-3-carbonyl Azide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the azide group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indole-3-carbonyl Azide typically involves the following steps:
Bromination: The starting material, 1H-indole-3-carbonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the indole ring.
Azidation: The brominated intermediate is then treated with sodium azide or another azidating agent to replace the carbonyl chloride group with an azide group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1H-indole-3-carbonyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, bromine, or other halogenating agents.
Cycloaddition Reactions: Copper(I) catalysts, heat, or microwave irradiation.
Reduction Reactions: Hydrogen gas, lithium aluminum hydride, or other reducing agents.
Major Products:
Substitution Reactions: Amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1H-indole-3-carbonyl Azide is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, which are valuable in drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1H-indole-3-carbonyl Azide depends on its specific application. In general, the compound can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: The compound can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
5-Bromo-1H-indole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an azide group.
5-Bromo-1H-indole-3-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of an azide group.
5-Bromo-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of an azide group.
Uniqueness: 5-Bromo-1H-indole-3-carbonyl Azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The azide group can participate in cycloaddition reactions, making it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles.
Propriétés
Formule moléculaire |
C9H5BrN4O |
|---|---|
Poids moléculaire |
265.07 g/mol |
Nom IUPAC |
5-bromo-1H-indole-3-carbonyl azide |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-8-6(3-5)7(4-12-8)9(15)13-14-11/h1-4,12H |
Clé InChI |
MXPNDKYYCYTAAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)

![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)


![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)

![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)




